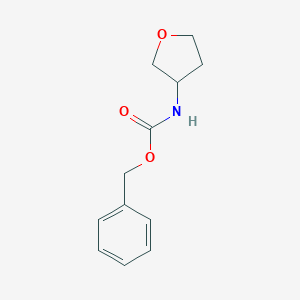
Benzyl oxolan-3-ylcarbamate
Übersicht
Beschreibung
Benzyl oxolan-3-ylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
Research indicates that benzyl oxolan-3-ylcarbamate exhibits inhibitory activity against several enzymes, notably acetylcholinesterase (AChE) and urease.
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Studies suggest that compounds similar to this compound can enhance neuroprotective effects through AChE inhibition.
- Urease : Urease plays a role in infections caused by Helicobacter pylori. Inhibitors of urease can help manage gastric disorders associated with these infections.
Antibacterial Properties
This compound has shown moderate to strong antibacterial activity against various pathogens, including:
- Salmonella typhi
- Bacillus subtilis
The structure-activity relationship (SAR) studies indicate that modifications to the benzyl group can enhance antibacterial efficacy.
Anti-inflammatory and Analgesic Effects
The compound has been evaluated for its anti-inflammatory and analgesic properties, suggesting potential therapeutic applications in treating inflammatory conditions.
Pharmacological Profiles
The pharmacological profiles of this compound derivatives indicate diverse biological activities:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Potential to reduce inflammation in various models |
| Anticancer | Investigated for effects on cancer cell lines |
| Neuroprotective | Potential benefits in neurodegenerative diseases |
Case Study 1: AChE Inhibition in Alzheimer's Disease Models
In a study focusing on AChE inhibition, this compound derivatives were tested on cellular models of Alzheimer's disease. Results indicated a significant reduction in AChE activity, correlating with improved cognitive function in treated models.
Case Study 2: Antibacterial Efficacy Against H. pylori
A series of experiments assessed the antibacterial properties of this compound against H. pylori. The compound demonstrated effective inhibition of bacterial growth at concentrations as low as 10 µg/mL.
Eigenschaften
CAS-Nummer |
100390-87-2 |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
benzyl N-(oxolan-3-yl)carbamate |
InChI |
InChI=1S/C12H15NO3/c14-12(13-11-6-7-15-9-11)16-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) |
InChI-Schlüssel |
FKFYSAGKTJGORY-UHFFFAOYSA-N |
SMILES |
C1COCC1NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1COCC1NC(=O)OCC2=CC=CC=C2 |
Synonyme |
3-N-CBZ-TETRAHYDROFURAN-3-YL-AMINE |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













